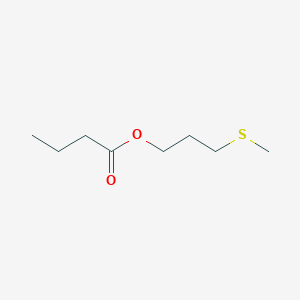
Butyrate de méthionine
Vue d'ensemble
Description
La 5-Chloro-2-méthyl-3H-quinazolin-4-one est un composé hétérocyclique appartenant à la famille des quinazolinones. Les quinazolinones sont connues pour leurs diverses activités biologiques et sont largement utilisées en chimie médicinale.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and bacterial infections.
Industry: Used in the development of agrochemicals and other industrial products
Mécanisme D'action
Target of Action
Methionyl butyrate, also known as 3-methylsulfanylpropyl butanoate or 3-(Methylthio)propyl butyrate, is a derivative of the essential amino acid methionine . Methionine plays a crucial role in protein synthesis and is a chelating agent for heavy metals . The primary target of methionyl butyrate is Methionyl-tRNA Synthetase (MetRS), an enzyme that plays a crucial role in protein synthesis .
Mode of Action
It is thought that it may interact with its target, metrs, to influence protein synthesis . This interaction could potentially lead to changes in the metabolic processes within the cell .
Biochemical Pathways
Methionyl butyrate is involved in the protein synthesis pathway, specifically in the formation of S-adenosylmethionine (SAMe), L-homocysteine, L-cysteine, taurine, and sulfate . These compounds play significant roles in various biochemical pathways, including methylation reactions, transsulfuration, and polyamine synthesis .
Pharmacokinetics
It can be analyzed using reverse phase (rp) hplc method with simple conditions . This method is suitable for pharmacokinetics .
Result of Action
Given its role in protein synthesis and its potential interaction with metrs, it may influence the production and function of proteins within the cell .
Analyse Biochimique
Cellular Effects
Methionyl butyrate has effects on various types of cells and cellular processes. For instance, short-chain fatty acids like butyrate have been shown to regulate inflammatory responses as well as circadian-clock genes
Temporal Effects in Laboratory Settings
The effects of Methionyl butyrate can change over time in laboratory settings. For instance, butyrate production was found to be lower at lower pH, with a metabolic shift from butyrate formation at pH 6.3 to lactate and acetate formation at pH 5.0
Dosage Effects in Animal Models
The effects of Methionyl butyrate can vary with different dosages in animal models. For instance, exogenous butyrate has been shown to have regulatory effects on body weight, body composition, and glucose homeostasis in calves . The specific dosage effects of Methionyl butyrate, including any threshold effects and toxic or adverse effects at high doses, are still being studied.
Metabolic Pathways
Methionyl butyrate is involved in various metabolic pathways. As a fatty acid ester, it may participate in fatty acid metabolism. There are two metabolic pathways for butyrate biosynthesis: one pathway is via butyryl-CoA/acetate CoA transferase, and the other pathway is the phosphotransbutyrylase-butyrate kinase pathway
Subcellular Localization
For instance, N-terminal green fluorescent protein (GFP) fusions of proteins have been used to investigate their subcellular localization . The specific targeting signals or post-translational modifications that direct Methionyl butyrate to specific compartments or organelles are still being studied.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 5-Chloro-2-méthyl-3H-quinazolin-4-one implique généralement la cyclisation de dérivés de 2-aminobenzamide. Une méthode courante consiste à faire réagir le 2-aminobenzamide avec le chlorure de chloroacétyle en conditions basiques pour former l'intermédiaire, qui est ensuite cyclisé pour donner la quinazolinone souhaitée . Une autre approche implique l'utilisation de dérivés de 2-chlorométhyl-4-méthyl-quinazoline, qui sont synthétisés en faisant réagir la 1-(2-amino-phényl)-éthanone avec du gaz chlorhydrique dans des conditions anhydres en présence de chloroacétonitrile .
Méthodes de production industrielle
La production industrielle de la 5-Chloro-2-méthyl-3H-quinazolin-4-one peut impliquer une synthèse à grande échelle utilisant des méthodes similaires à celles décrites ci-dessus, avec des optimisations pour le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et l'extensibilité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
La 5-Chloro-2-méthyl-3H-quinazolin-4-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de quinazolinone avec différents substituants.
Réduction : Les réactions de réduction peuvent donner des dérivés de dihydroquinazolinone.
Substitution : Les réactions de substitution nucléophile peuvent introduire divers groupes fonctionnels à la position chloro.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme les amines, les thiols et les alcools peuvent être utilisés en conditions basiques ou acides.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de quinazolinone substitués, qui peuvent présenter des activités et des propriétés biologiques différentes .
Applications de la recherche scientifique
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : Agent thérapeutique potentiel pour le traitement de diverses maladies, notamment le cancer et les infections bactériennes.
Industrie : Utilisé dans le développement de produits agrochimiques et autres produits industriels
Mécanisme d'action
Le mécanisme d'action de la 5-Chloro-2-méthyl-3H-quinazolin-4-one implique son interaction avec des cibles moléculaires spécifiques. Par exemple, elle peut inhiber les enzymes impliquées dans la réplication et la réparation de l'ADN, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses. Le composé peut également interférer avec la synthèse de la paroi cellulaire bactérienne, ce qui présente une activité antibactérienne .
Comparaison Avec Des Composés Similaires
Composés similaires
2-Méthyl-3H-quinazolin-4-one : Ne possède pas le substituant chloro, ce qui peut affecter son activité biologique.
5-Chloro-3H-quinazolin-4-one : Structure similaire mais sans le groupe méthyle, conduisant à des propriétés différentes.
2-Méthyl-5-nitro-3H-quinazolin-4-one : Contient un groupe nitro au lieu d'un groupe chloro, ce qui entraîne une réactivité et des applications différentes
Unicité
La 5-Chloro-2-méthyl-3H-quinazolin-4-one est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. La présence de groupes chloro et méthyle à la fois améliore sa réactivité et son potentiel en tant qu'intermédiaire polyvalent dans la synthèse organique .
Propriétés
IUPAC Name |
3-methylsulfanylpropyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2S/c1-3-5-8(9)10-6-4-7-11-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCZLQOPSGMKTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCCCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168088 | |
| Record name | Methionyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Cabbage/sewer odour | |
| Record name | Methionyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1656/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
232.00 °C. @ 760.00 mm Hg | |
| Record name | Methionyl butyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | Methionyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1656/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.995-1.001 | |
| Record name | Methionyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1656/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
16630-60-7 | |
| Record name | 3-(Methylthio)propyl butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16630-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methionyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016630607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methionyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methylthio)propyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHIONYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3QG29SI0P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methionyl butyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid](/img/structure/B107330.png)


